
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 5-ethyl-1,3,4-thiadiazole. One common method involves the use of hydrazonoyl halides as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use as a drug candidate due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular membranes, affecting their integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide
Uniqueness
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the isoindoline-1,3-dione and thiadiazole moieties makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H9N3O2S |
|---|---|
Molekulargewicht |
259.29 g/mol |
IUPAC-Name |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H9N3O2S/c1-2-9-13-14-12(18-9)15-10(16)7-5-3-4-6-8(7)11(15)17/h3-6H,2H2,1H3 |
InChI-Schlüssel |
AYUPFBZKOMKODE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


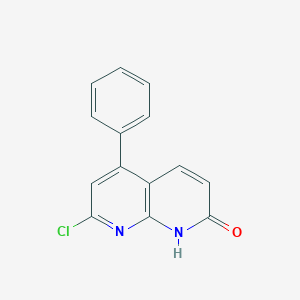

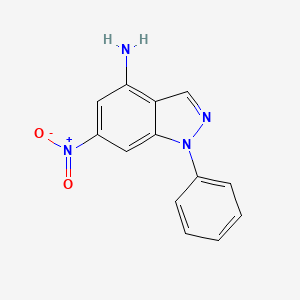

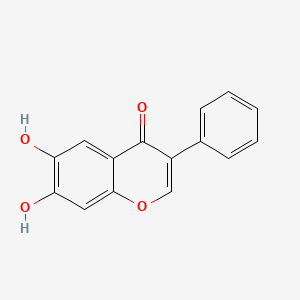
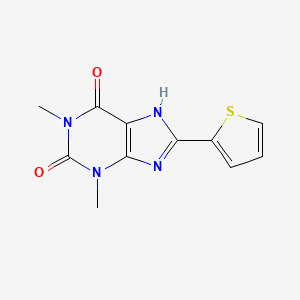





![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
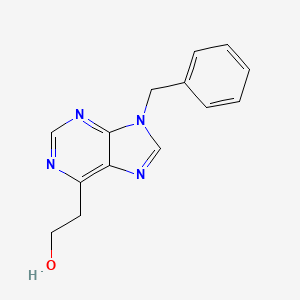
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)
